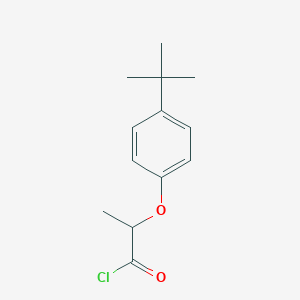

2-(4-tert-butylphenoxy)propanoyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

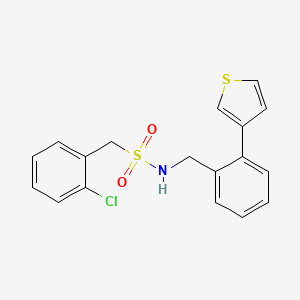

“2-(4-tert-butylphenoxy)propanoyl Chloride” is a specialty product used in proteomics research . Its molecular formula is C13H17ClO2 and it has a molecular weight of 240.73 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H17ClO2 . For more detailed structural information, you may want to refer to resources like ChemSpider .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C13H17ClO2, and it has a molecular weight of 240.73 . For more detailed physical and chemical property information, you may want to refer to resources like Sigma-Aldrich .Applications De Recherche Scientifique

Synthesis of Acaricide Propargite

2-(4-tert-butylphenoxy)propanoyl chloride serves as a precursor in the synthesis of acaricide propargite. The process involves reacting 4-tert-butylphenol with epoxycyclohexane in the presence of a catalyst, followed by alcoholysis with thionyl chloride derivatives. The resulting compound exhibits properties identical to authentic samples and achieves a total yield of 82% with a purity of 98%. This synthesis showcases the compound's utility in creating agriculturally important chemicals (Ma Cheng-xiang, 2010).

Catalytic Alkylation in Organic Synthesis

The compound has been implicated in studies related to catalytic alkylation, where iron(III) amine-bis(phenolate) complexes are utilized for C-C cross-coupling reactions. This application demonstrates the role of this compound derivatives in facilitating organic transformations, offering an efficient method for forming carbon-carbon bonds (X. Qian, Louise N. Dawe, C. Kozak, 2011).

Stereoselective Hydrogenation

Investigations into the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide (scCO2) solvent have also been reported. These studies highlight the influence of this compound and its derivatives on the stereoselectivity of hydrogenation reactions, providing insights into the application of supercritical fluids in chemical synthesis (N. Hiyoshi, C. Rode, O. Sato, H. Tetsuka, M. Shirai, 2007).

Antioxidant Activities and Molecular Interactions

Research on the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol, a related compound, reveals the impact of media on these activities. Such studies offer valuable information on the molecular interactions and properties of tert-butylphenoxy derivatives in different environments, contributing to our understanding of their chemical behavior and potential applications in stabilizing organic materials (L. Barclay, C. E. Edwards, M. Vinqvist, 1999).

Propriétés

IUPAC Name |

2-(4-tert-butylphenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCKTHKLECXCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

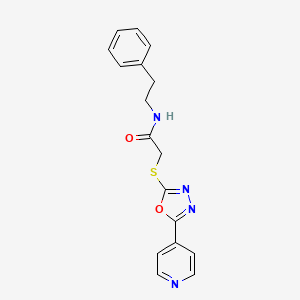

![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2968676.png)

![Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)

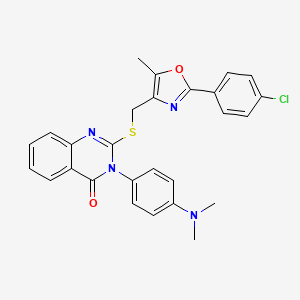

![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)